molecular formula C15H24BN3O3 B14773915 1-Ethyl-3-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylmethyl]-urea

1-Ethyl-3-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylmethyl]-urea

Cat. No.: B14773915
M. Wt: 305.18 g/mol
InChI Key: RWRUKKFOZINTDQ-UHFFFAOYSA-N
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Description

1-Ethyl-3-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylmethyl]-urea is a complex organic compound that features a boron-containing dioxaborolane ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylmethyl]-urea typically involves multiple steps. One common method includes the reaction of 2-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester intermediate. This intermediate is then reacted with ethyl isocyanate to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylmethyl]-urea undergoes various types of chemical reactions, including:

    Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

1-Ethyl-3-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylmethyl]-urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its boron content.

    Medicine: Explored for its potential therapeutic properties, including as an anticancer agent.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Ethyl-3-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylmethyl]-urea involves its interaction with specific molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The pyridine ring can also interact with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
  • Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

1-Ethyl-3-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylmethyl]-urea is unique due to its combination of a boron-containing dioxaborolane ring and a pyridine ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H24BN3O3

Molecular Weight

305.18 g/mol

IUPAC Name

1-ethyl-3-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methyl]urea

InChI

InChI=1S/C15H24BN3O3/c1-6-17-13(20)19-10-12-8-7-11(9-18-12)16-21-14(2,3)15(4,5)22-16/h7-9H,6,10H2,1-5H3,(H2,17,19,20)

InChI Key

RWRUKKFOZINTDQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CNC(=O)NCC

Origin of Product

United States

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